molecular formula C6H9N3O B11821590 N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine

N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine

Cat. No.: B11821590
M. Wt: 139.16 g/mol
InChI Key: JBCXLJLZKOTBAY-UHFFFAOYSA-N
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Description

N-[1-(1-Methylimidazol-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring an ethylidene backbone linked to a 1-methylimidazole heterocycle. Its structure enables hydrogen bonding and participation in nucleophilic reactions, particularly through the hydroxylamine (-NH-OH) moiety .

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(8-10)6-7-3-4-9(6)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXLJLZKOTBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with an appropriate aldehyde or ketone, followed by the addition of hydroxylamine. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions may yield amines or other reduced derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine exhibits various biological activities, making it a candidate for therapeutic applications. Notably, it has been associated with:

  • Antioxidant Properties : Hydroxylamines, including this compound, have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
  • Anticancer Activity : Research indicates that related hydroxylamine derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer and chronic infections. This inhibition can enhance immune responses against tumors .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of hydroxylamine with imidazole derivatives. The mechanism of action often relates to its ability to form stable complexes with metal ions, which can lead to the modulation of enzyme activities.

Cancer Therapy

This compound has been studied for its potential in cancer therapy due to its ability to inhibit IDO and other enzymes involved in tumor progression.

Case Study: IDO Inhibition
A study demonstrated that hydroxylamines could serve as effective IDO inhibitors, leading to increased levels of tryptophan and enhanced T-cell activity against tumors .

CompoundIC50 (µM)Mechanism
This compoundTBDIDO Inhibition
Related Hydroxylamine Derivative0.90IDO Inhibition

Neuroprotective Effects

The compound's antioxidant properties suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Pharmaceutical Development

This compound is being explored for development into pharmaceutical agents due to its favorable pharmacological profile.

Example Applications:

  • Alzheimer’s Disease Treatment : Compounds similar to this hydroxylamine have shown promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical processes. The hydroxylamine moiety may participate in redox reactions, affecting cellular signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) reduce nucleophilicity, while electron-donating groups (e.g., -OCH₃ in ) enhance reactivity in electrophilic substitutions .

Stability and Physicochemical Properties

  • Solubility : Imidazole derivatives generally exhibit moderate water solubility due to hydrogen bonding, whereas benzimidazole and thiazole analogues are more lipophilic .
  • Thermal Stability : Trifluoroethoxy-substituted compounds () display higher thermal stability (decomposition >250°C) compared to hydroxylamines with alkyl substituents .

Biological Activity

N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a hydroxylamine functional group attached to an imidazole ring. This structure is known to influence its reactivity and biological interactions. Imidazole derivatives, including this compound, are recognized for their diverse pharmacological properties, including antibacterial, anti-inflammatory, antitumor, and antiviral activities.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways. For instance, some hydroxylamines act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in immune regulation and tumor progression .
  • Cell Cycle Modulation : Compounds with similar structures have demonstrated the ability to induce cell cycle arrest in cancer cells. For example, certain derivatives have been reported to cause G2/M phase arrest and apoptosis in breast cancer cell lines .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntitumorPotential to inhibit tumor growth through enzymatic inhibition and apoptosis.
AntibacterialExhibits activity against various bacterial strains, though specific data is limited.
Anti-inflammatoryMay modulate inflammatory pathways; further studies needed for clarity.
AntiviralPotential effects on viral replication; requires more research for confirmation.

1. Inhibition of IDO1

Recent studies have highlighted the role of hydroxylamines in inhibiting IDO1, a target for cancer therapy. For example, O-benzylhydroxylamine derivatives showed sub-micromolar inhibitory activity against IDO1 in cell-based assays . The findings suggest that similar structural modifications could enhance the potency of this compound.

2. Cytotoxicity Studies

In cytotoxicity assessments conducted on HeLa cells, derivatives with structural similarities demonstrated good cell viability at concentrations up to 100 µM. This indicates a favorable safety profile while maintaining effective biological activity .

3. Antiproliferative Effects

Research on related compounds has indicated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231. These compounds not only inhibited cell growth but also induced apoptosis through specific signaling pathways .

Q & A

Q. What are the recommended synthetic routes for preparing N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine, and how can purity be optimized?

The synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted imidazole precursors. For example, analogous compounds like N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine are synthesized via oxime formation, with purity optimized using recrystallization or column chromatography . Purity verification is critical; methods like HPLC (high-performance liquid chromatography) or GC-MS (gas chromatography-mass spectrometry) are recommended, as evidenced by similar compounds achieving ≥95% purity . Impurities often arise from incomplete condensation or side reactions; rigorous solvent selection and temperature control during synthesis can mitigate these issues.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

  • NMR spectroscopy : Focus on imidazole proton resonances (δ 7–8 ppm for aromatic protons) and hydroxylamine NH/OH signals (δ 8–10 ppm, broad). For example, Enamine’s data for N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine includes detailed InChI codes and structural validation via NMR .
  • IR spectroscopy : Look for N-O stretching (~950 cm⁻¹) and C=N stretching (~1600 cm⁻¹) bands.
  • Mass spectrometry : Confirm molecular weight (e.g., C₈H₁₃N₃O has a theoretical MW of 167.21 g/mol, as seen in analogous compounds ).
  • Melting point analysis : Compare with literature values (e.g., 154–155°C for structurally related oximes ).

Q. How can researchers identify and quantify common impurities in synthesized batches of this compound?

Common impurities include unreacted imidazole precursors or byproducts from oxidation/hydrolysis. Techniques for analysis:

  • HPLC with UV detection : Resolve impurities using reverse-phase columns and gradient elution.
  • TLC (thin-layer chromatography) : Monitor reaction progress with silica plates and visualizing agents (e.g., ninhydrin for amine detection).
  • Elemental analysis : Verify stoichiometry (C, H, N, O percentages) against theoretical values, as done for similar hydroxylamine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and tautomeric forms . For example, similar compounds like N-{2-[1-(difluoromethyl)-1H-benzodiazol-2-yl]ethylidene}hydroxylamine have been structurally validated using these methods . Challenges include crystal twinning; robust data collection protocols (e.g., high-resolution detectors) and iterative refinement are recommended.

Q. What strategies are effective for studying the reactivity and stability of the hydroxylamine group in this compound?

  • Kinetic studies : Monitor decomposition under varying pH/temperature using UV-Vis spectroscopy.
  • Coordination chemistry : Investigate metal-binding properties via titration with transition metals (e.g., Cu²⁺, Fe³⁺), as hydroxylamine derivatives often act as ligands .
  • Oxidative stability : Use cyclic voltammetry to assess redox behavior. For instance, compounds like N-[1-phenyl-2-(pyrazol-1-yl)ethylidene]hydroxylamine show sensitivity to oxidizing agents .

Q. How can computational modeling (e.g., DFT) predict electronic properties or tautomeric equilibria?

Density functional theory (DFT) calculations can model:

  • Tautomerism : Compare energy barriers between keto-enol or syn-anti forms. Structural data from SCXRD (e.g., bond lengths) validate computational predictions .
  • Electron distribution : HOMO-LUMO gaps predict reactivity sites. For example, the imidazole ring’s electron-rich nature may influence nucleophilic behavior .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction design.

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

  • Cross-validation : Replicate experiments using standardized protocols (e.g., DSC for melting points ).
  • Purity assessment : Contradictions often arise from impurities; employ multiple analytical techniques (e.g., NMR, elemental analysis) .
  • Literature benchmarking : Compare with structurally analogous compounds. For instance, discrepancies in hydroxylamine derivatives’ melting points were resolved by identifying polymorphic forms via SCXRD .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample Data from Evidence
SCXRDBond length/angle determinationSHELXL refinement for small molecules
HPLCPurity quantification95% purity for C₈H₁₃N₃O
DFT CalculationsTautomerism predictionHOMO-LUMO analysis for imidazole

Q. Table 2. Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation Strategy
Unreacted imidazoleIncomplete condensationExtended reaction time, reflux
Oxidative byproductsAir exposureInert atmosphere (N₂/Ar)
Hydrolysis productsMoistureAnhydrous solvents, molecular sieves

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